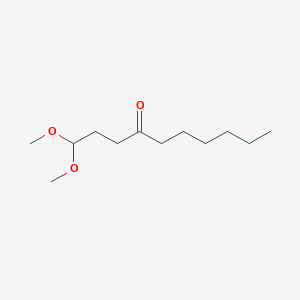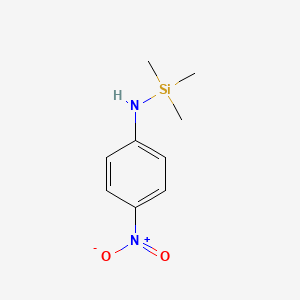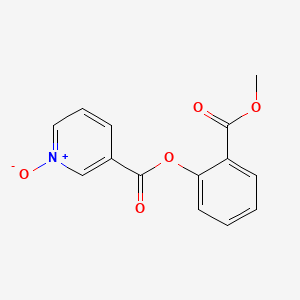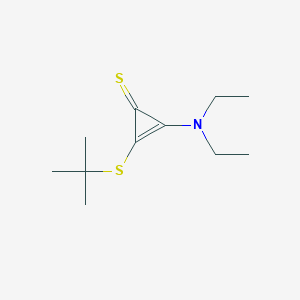
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione is a synthetic organic compound that features a cyclopropene ring substituted with tert-butylsulfanyl and diethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione typically involves multiple steps, starting from readily available precursors. One possible route could involve the formation of the cyclopropene ring followed by the introduction of the tert-butylsulfanyl and diethylamino groups under specific reaction conditions. Detailed reaction conditions, such as temperature, solvents, and catalysts, would be crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the cyclopropene ring or other functional groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other cyclopropene derivatives with different substituents, such as:
- 2-(tert-Butylsulfanyl)-3-(methylamino)cycloprop-2-ene-1-thione
- 2-(tert-Butylsulfanyl)-3-(ethylamino)cycloprop-2-ene-1-thione
Uniqueness
The uniqueness of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for certain applications in research and industry.
Propiedades
Número CAS |
64139-73-7 |
|---|---|
Fórmula molecular |
C11H19NS2 |
Peso molecular |
229.4 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-3-(diethylamino)cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C11H19NS2/c1-6-12(7-2)8-9(13)10(8)14-11(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
OKDLHEDCBFBVFD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C1=S)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
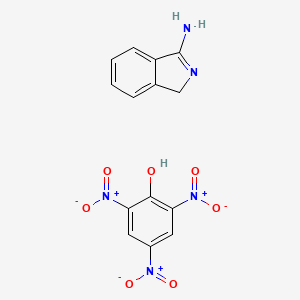
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
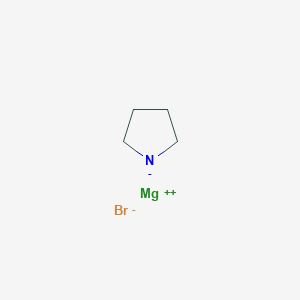
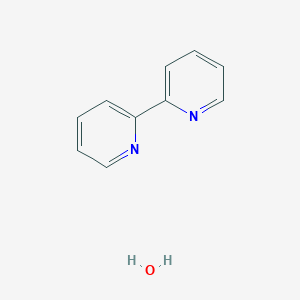


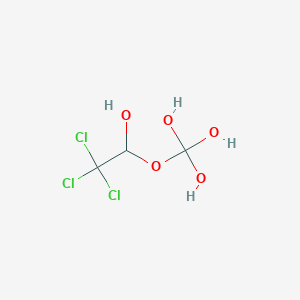
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)
